4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one 4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 29274-25-7
VCID: VC8262177
InChI: InChI=1S/C7H7N3O/c1-9-6-2-4-8-10(6)5-3-7(9)11/h2-5H,1H3
SMILES: CN1C(=O)C=CN2C1=CC=N2
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

CAS No.: 29274-25-7

Cat. No.: VC8262177

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one - 29274-25-7

Specification

CAS No. 29274-25-7
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 4-methylpyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C7H7N3O/c1-9-6-2-4-8-10(6)5-3-7(9)11/h2-5H,1H3
Standard InChI Key LRILAOMBSOXILN-UHFFFAOYSA-N
SMILES CN1C(=O)C=CN2C1=CC=N2
Canonical SMILES CN1C(=O)C=CN2C1=CC=N2

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is C₇H₇N₃O, with a molecular weight of 149.15 g/mol. Its structure consists of a bicyclic framework where the pyrazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–7). Key features include:

  • Methyl group at position 4, which influences electronic and steric properties.

  • Ketone moiety at position 5, enabling hydrogen bonding and tautomerization .

Tautomeric Considerations

Like related pyrazolo[1,5-a]pyrimidinones, this compound may exhibit tautomerism. X-ray crystallography of analogous structures (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) confirms the prevalence of the keto tautomer in the solid state, with a C=O bond length of ~1.23 Å . Computational studies suggest similar stability for the 5-keto tautomer in this derivative.

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example:

  • β-Ketoester Cyclization: Reaction of β-ketoesters (e.g., diethyl malonate) with 5-amino-3-methylpyrazole under basic conditions yields dihydroxy intermediates .

  • Chlorination and Functionalization: Treatment with phosphorus oxychloride introduces chlorides at positions 5 and 7, enabling nucleophilic substitutions. Morpholine or piperazine derivatives are commonly introduced at position 7 in related compounds .

Representative Synthesis Pathway

  • Intermediate 1: 5-Amino-3-methylpyrazole + diethyl malonate → dihydroxy-pyrazolo[1,5-a]pyrimidine (89% yield) .

  • Intermediate 2: Chlorination with POCl₃ → 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .

  • Intermediate 3: Nucleophilic substitution at position 7 with morpholine → 7-morpholino derivative (94% yield) .

  • Final Step: Selective methylation at position 4 using trimethylaluminum or similar reagents.

Physicochemical Properties

While experimental data for 4-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one are scarce, properties can be extrapolated from related compounds:

PropertyValue (Estimated)Source Compound Reference
Density1.5 ± 0.1 g/cm³Pyrazolo[1,5-a]pyrimidin-5-ol
Boiling Point243–250°CPyrazolo[1,5-a]pyrimidin-5-ol
LogP (Partition Coefficient)1.2–1.8QSAR models for analogs
Aqueous SolubilityLow (<1 mg/mL)Similar bicyclic systems

The methyl group enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability .

Applications and Patent Landscape

Industrial Synthesis

Patents describe scalable routes to pyrazolo[1,5-a]pyrimidines, including:

  • Continuous Flow Chemistry: For high-yield chlorination steps .

  • Green Solvents: Use of ethanol-water mixtures to reduce environmental impact .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for position-selective methylation remains a hurdle.

  • Target Identification: Proteomic studies are needed to elucidate mechanisms of action.

  • Formulation Development: Addressing low solubility via prodrugs or nanocrystal formulations .

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